Vanillin 3-(L-menthoxy)propane-1,2-diol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is a compound known for its use as a flavoring agent. It is recognized by its CAS number 180964-47-0 and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having no safety concern at current levels of intake when used as a flavoring agent . This compound combines the aromatic properties of vanillin with the cooling effect of menthol, making it a unique addition to various flavoring applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal typically involves the reaction of vanillin with L-menthol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal linkage between the vanillin and the menthol moieties. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetal group back to the original alcohols.
Substitution: The aromatic ring of vanillin can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed under controlled conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields the original alcohols.
Substitution: Results in substituted vanillin derivatives.
Scientific Research Applications
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of acetal formation and stability.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its soothing effects and potential use in topical formulations.
Industry: Widely used in the flavor and fragrance industry due to its unique combination of aromatic and cooling properties
Mechanism of Action
The mechanism of action of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal involves its interaction with sensory receptors. The vanillin component binds to olfactory receptors, providing a pleasant aroma, while the menthol component activates cold-sensitive receptors, creating a cooling sensation. These combined effects make it a valuable compound in flavor and fragrance applications.
Comparison with Similar Compounds
Similar Compounds
Vanillin: Known for its vanilla aroma, but lacks the cooling effect of menthol.
Menthol: Provides a cooling sensation but does not have the aromatic properties of vanillin.
Ethyl Vanillin: A stronger vanilla flavor compared to vanillin but without the cooling effect.
Uniqueness
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is unique in that it combines the aromatic properties of vanillin with the cooling effect of menthol, making it a versatile compound in various applications .
Properties
CAS No. |
207844-03-9 |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-methoxy-4-[4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C21H32O5/c1-13(2)17-7-5-14(3)9-19(17)24-11-16-12-25-21(26-16)15-6-8-18(22)20(10-15)23-4/h6,8,10,13-14,16-17,19,21-22H,5,7,9,11-12H2,1-4H3/t14-,16?,17+,19-,21?/m1/s1 |
InChI Key |
ZOGKSXQLOOQXFG-LTKHDUQWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C |
physical_description |
Colourless powder; Minty aroma with vanilla undertones |
solubility |
Slightly soluble in water; soluble in fats, non-polar solvents and acetone Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.